2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide
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Overview
Description
2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide is a complex organic compound that belongs to the class of triazinoindoles and thiadiazines. This compound is notable for its unique structure, which combines multiple heterocyclic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide involves multiple steps, starting with the preparation of the triazinoindole and thiadiazine precursors. The triazinoindole can be synthesized through a cyclization reaction involving ethyl hydrazine and indole derivatives . The thiadiazine moiety is typically prepared via the reaction of thiosemicarbazide with aromatic aldehydes . The final step involves coupling these two intermediates under specific conditions, such as the presence of a base and a suitable solvent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where thiol groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
Scientific Research Applications
2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
- 1,3]thiazino [3´,2´:2,3] [1,2,4]triazino [5,6- b ]indolium halides
- [1,2,4]triazino [5,4-a]isoquinoline derivatives
Uniqueness
What sets 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]butanamide apart is its combination of triazinoindole and thiadiazine moieties, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H25N7OS2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide |
InChI |
InChI=1S/C25H25N7OS2/c1-4-20(23(33)27-24-30-28-18(14-34-24)16-12-10-15(3)11-13-16)35-25-26-22-21(29-31-25)17-8-6-7-9-19(17)32(22)5-2/h6-13,20H,4-5,14H2,1-3H3,(H,27,30,33) |
InChI Key |
WWHUPVQYWLFGDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)C)SC3=NC4=C(C5=CC=CC=C5N4CC)N=N3 |
Origin of Product |
United States |
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